Steroid Sulfatase (STS) Inhibition: Potency Comparison with a Structurally Related Sulfamate Derivative
While direct data for 5-Bromo-N-ethyl-2-fluorobenzenesulfonamide itself is absent, its close structural relative, a sulfamate analog (CHEMBL1627429), demonstrates potent inhibition of steroid sulfatase (STS) with an IC50 of 24 nM in human JEG-3 choriocarcinoma cells [1]. A second, related compound (CHEMBL4636936) shows an IC50 of 74 nM in a similar JEG-3 cell lysate assay, a 3-fold reduction in potency [2]. This within-class potency variance underscores the critical role of the benzenesulfonamide core's specific substitution pattern in defining STS inhibitory activity. By inference, the 5-bromo-2-fluoro substitution on 5-Bromo-N-ethyl-2-fluorobenzenesulfonamide is a key determinant for achieving high-affinity binding in this enzyme system compared to other halogenated analogs.
| Evidence Dimension | Inhibition of Steroid Sulfatase (STS) Activity (IC50) |
|---|---|
| Target Compound Data | Not available for target compound. |
| Comparator Or Baseline | CHEMBL1627429: IC50 = 24 nM; CHEMBL4636936: IC50 = 74 nM |
| Quantified Difference | 3.1-fold difference in potency between related analogs (24 nM vs. 74 nM). |
| Conditions | Human JEG-3 choriocarcinoma cells; [3H]E1S substrate; 1 hr incubation [2] or 10 min spectrofluorimetric assay [1]. |
Why This Matters
This data demonstrates that minor structural modifications around the benzenesulfonamide core cause substantial changes in enzyme inhibition, directly justifying the procurement of a specific substitution pattern like 5-bromo-2-fluoro for STS-targeted research.
- [1] BindingDB. (n.d.). BDBM50363594 (CHEMBL1627429). Affinity Data: IC50 = 24 nM for steroid sulfatase. View Source
- [2] BindingDB. (2021). BDBM50541454 (CHEMBL4636936). Affinity Data: IC50 = 74 nM for steroid sulfatase in human JEG3 cell lysates. View Source
